Ethyl naphtho[2,1-b]furan-2-carboxylate
Overview
Description
Ethyl naphtho[2,1-b]furan-2-carboxylate is an organic compound with the molecular formula C15H12O3.
Mechanism of Action
Target of Action
Ethyl naphtho[2,1-b]furan-2-carboxylate is a unique chemical compound with a linear formula of C15H12O3
Biochemical Pathways
Furan derivatives have been noted for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents
Result of Action
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics
Biochemical Analysis
Biochemical Properties
Ethyl naphtho[2,1-b]furan-2-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit low inhibition of CYP450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves binding to active sites or altering the conformation of the biomolecules, thereby influencing their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the metabolic rates in genetically altered mice, leading to elevated metabolic rates despite hyperphagia . These effects are crucial for understanding how this compound can be used in therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s structure allows it to interact with various molecular targets, making it a versatile agent in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it maintains good metabolic stability, which is essential for its sustained activity in in vitro and in vivo experiments . Long-term exposure to this compound can lead to significant changes in cellular processes, highlighting the need for careful monitoring in research applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic rates. At higher doses, it can lead to toxic or adverse effects. For instance, studies have shown that administering the compound at a dose of 5 mg/kg body weight can influence the reaction time of animals on a hot plate . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways can influence overall cellular metabolism, making it a valuable tool for studying metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific tissues, thereby influencing its overall efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function, as it determines the compound’s interactions with subcellular components .
Preparation Methods
Ethyl naphtho[2,1-b]furan-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate in the presence of potassium carbonate and dimethylformamide (DMF). The reaction proceeds under reflux conditions to yield the desired product . Another method involves the use of hydrazine hydrate to convert the intermediate product into naphtho[2,1-b]furan-2-carbohydrazide, which is then treated with substituted aldehydes and chloroacetyl chloride to obtain the final compound .
Chemical Reactions Analysis
Ethyl naphtho[2,1-b]furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using reagents such as halogens or alkylating agents
Scientific Research Applications
Comparison with Similar Compounds
Ethyl naphtho[2,1-b]furan-2-carboxylate can be compared with other similar compounds, such as:
Naphtho[1,2-b]furan-2-carboxylate: This compound has a similar structure but differs in the position of the furan ring.
Dihydronaphthofurans: These compounds have a saturated furan ring and are known for their photochromic properties and biological activities.
2-Naphthol derivatives: These compounds are used in the synthesis of various heterocyclic compounds and exhibit a wide range of biological activities.
This compound stands out due to its unique structure and diverse applications in different scientific fields.
Properties
IUPAC Name |
ethyl benzo[e][1]benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-2-17-15(16)14-9-12-11-6-4-3-5-10(11)7-8-13(12)18-14/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLJZIQDNPSVDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353308 | |
Record name | ethyl naphtho[2,1-b]furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32730-03-3 | |
Record name | ethyl naphtho[2,1-b]furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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